molecular formula C9H15BrO2 B13663270 Butyl 1-Bromocyclobutanecarboxylate

Butyl 1-Bromocyclobutanecarboxylate

Cat. No.: B13663270
M. Wt: 235.12 g/mol
InChI Key: UBSWKVBZRFQMST-UHFFFAOYSA-N
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Description

Butyl 1-Bromocyclobutanecarboxylate: is an organic compound with the molecular formula C9H15BrO2 It is a derivative of cyclobutanecarboxylate, where a bromine atom is attached to the cyclobutane ring and a butyl ester group is attached to the carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 1-Bromocyclobutanecarboxylate typically involves the bromination of cyclobutanecarboxylate derivatives. One common method is the reaction of cyclobutanecarboxylic acid with bromine in the presence of a catalyst to form 1-bromocyclobutanecarboxylic acid. This intermediate is then esterified with butanol under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Butyl 1-Bromocyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Butyl 1-Bromocyclobutanecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various cyclobutane derivatives, which are valuable intermediates in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of Butyl 1-Bromocyclobutanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. The ester group can also participate in reduction and oxidation reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

    Ethyl 1-Bromocyclobutanecarboxylate: Similar to Butyl 1-Bromocyclobutanecarboxylate but with an ethyl ester group instead of a butyl group.

    Methyl 1-Bromocyclobutanecarboxylate: Contains a methyl ester group.

    tert-Butyl 1-Bromocyclobutanecarboxylate: Contains a tert-butyl ester group.

Uniqueness: this compound is unique due to its specific ester group, which influences its reactivity and solubility properties. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

butyl 1-bromocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-2-3-7-12-8(11)9(10)5-4-6-9/h2-7H2,1H3

InChI Key

UBSWKVBZRFQMST-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1(CCC1)Br

Origin of Product

United States

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